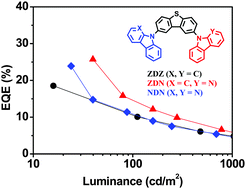High-performance bipolar host materials for blue TADF devices with excellent external quantum efficiencies†
Journal of Materials Chemistry C Pub Date: 2016-04-04 DOI: 10.1039/C6TC00385K
Abstract
New bipolar host molecules composed of carbazole, pyridoindole, and dibenzothiophene (DBT) were synthesized for blue thermally activated delayed fluorescence (TADF)-based organic light-emitting diodes (OLEDs). 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene, 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole, and 2,8-bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene were prepared based on the selective reactivity at the 2,8-positions of DBT. The new symmetric and asymmetric host materials exhibited high triplet energies (2.89–2.95 eV). 4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN) was selected as an emitting dopant for achieving sky-blue emissions in TADF-OLEDs. 2CzPN-doped TADF-OLEDs, whose configuration is ITO (50 nm)/HATCN (7 nm)/TAPC (75 nm)/host:6% 2CzPN (20 nm)/TmPyPB (50 nm)/LiF (15 nm)/Al (100 nm), showed low driving voltages and high external quantum efficiencies (EQEs). These results are attributed to the well-controlled bipolar character of the host giving a better charge balance in the emitting layer. In particular, the device containing ZDN:6% 2CzPN showed an unprecedentedly high EQE of 25.7% (at 0.074 mA cm−2).


Recommended Literature
- [1] Progress on chemical modification of cellulose in “green” solvents
- [2] Facile synthesis and altered ionization efficiency of diverse Nε-alkyllysine-containing peptides†‡
- [3] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [4] Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexes†
- [5] Investigation on the antidepressant effect of sea buckthorn seed oil through the GC-MS-based metabolomics approach coupled with multivariate analysis†
- [6] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [7] Stem cell tracking using effective self-assembled peptide-modified superparamagnetic nanoparticles†
- [8] Front cover
- [9] Rhodamine 6G and 800 J-heteroaggregates with enhanced acceptor luminescence (HEAL) adsorbed in transparent SiO2 GLAD thin films†
- [10] Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films†










